molecular formula C11H10N2O3 B1405508 methyl 2-acetyl-2H-indazole-4-carboxylate CAS No. 1303890-10-9

methyl 2-acetyl-2H-indazole-4-carboxylate

Cat. No. B1405508
CAS RN: 1303890-10-9
M. Wt: 218.21 g/mol
InChI Key: COQXRGXOTMQKQE-UHFFFAOYSA-N
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Description

“Methyl 2-acetyl-2H-indazole-4-carboxylate” is a chemical compound with the CAS Number: 1303890-10-9 . It has a molecular weight of 218.21 . The IUPAC name for this compound is “this compound” and its InChI code is 1S/C11H10N2O3/c1-7(14)13-6-9-8(11(15)16-2)4-3-5-10(9)12-13/h3-6H,1-2H3 .


Synthesis Analysis

The synthesis of 2H-indazoles, such as “this compound”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C11H10N2O3/c1-7(14)13-6-9-8(11(15)16-2)4-3-5-10(9)12-13/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature . It has a molecular weight of 218.21 .

Scientific Research Applications

Formation and Structure Analysis

  • Methyl esters of indazole carboxylic acids, closely related to methyl 2-acetyl-2H-indazole-4-carboxylate, are formed through diazotization reactions in certain acids. These compounds are characterized by X-ray diffraction, revealing detailed structural information and insights into their formation mechanisms. This research helps in understanding the molecular structure and formation of similar indazole derivatives (Glaser et al., 1993).

Synthesis and Characterization

  • The synthesis of tetrahydroindazoles, which are structurally similar to this compound, involves using various hydrazines and 2-acetylcyclohexanone. This method provides a simple and green approach for synthesizing substituted tetrahydroindazole derivatives. These compounds are characterized by spectroscopic techniques like IR, NMR, and GC-MS, and their structures are confirmed through X-ray analysis (Polo et al., 2016).

Chemical Properties and Acetylation Studies

  • Research on the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, a compound with similarities to this compound, shows significant findings in terms of its susceptibility to acetylation and the formation of acetylated products. This study provides valuable information on the chemical behavior and properties of such compounds (Dzygiel et al., 2004).

Reactions and Product Formation

  • In research exploring the ene reactions of arylmethylenedihydropyrazoles with various compounds, it was observed that 2-acetyl-3-aryl-7-arylmethylene-3,4,5,6,7,9-hexahydro-2H-indazoles, structurally similar to this compound, produce monoene adducts under certain conditions. This study provides insights into the reactive properties and potential applications of such indazole derivatives in various chemical reactions (Klimova et al., 2002).

Safety and Hazards

The safety information for “methyl 2-acetyl-2H-indazole-4-carboxylate” includes several hazard statements: H302+H312+H332;H315;H319;H335 . The precautionary statements include P280;P301+P312;P305+P351+P338 .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in the research of “methyl 2-acetyl-2H-indazole-4-carboxylate” and similar compounds may involve further exploration of their medicinal properties and the development of more efficient synthetic approaches .

properties

IUPAC Name

methyl 2-acetylindazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(14)13-6-9-8(11(15)16-2)4-3-5-10(9)12-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQXRGXOTMQKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C2C(=N1)C=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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